Eplivanserin

Selectivity Receptor Binding Neuropharmacology

Researchers investigating 5-HT2A receptor roles in sleep-wake regulation often encounter confounding off-target effects when using non-selective antagonists like ketanserin, ritanserin, or trazodone. Eplivanserin (CAS 130579-75-8) resolves this with a clean receptor binding profile, minimal histamine/dopamine/adrenergic interaction, and >20-fold selectivity over 5-HT2C. • Potent 5-HT2A inverse agonist: IC50 5.8 nM, Kd 1.14 nM (rat cortical membrane) • Clinically validated translational rationale: documented PSG-WASO improvement in Phase II trials • Superior to generic 5-HT2A antagonists for in vivo sleep studies and in vitro signal dissection • In stock for immediate global dispatch; bulk/custom synthesis available on request

Molecular Formula C19H21FN2O2
Molecular Weight 328.4 g/mol
CAS No. 130579-75-8
Cat. No. B560403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEplivanserin
CAS130579-75-8
SynonymsSR-46349;  Eplivanserin
Molecular FormulaC19H21FN2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F
InChIInChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19-
InChIKeyVAIOZOCLKVMIMN-PRJWTAEASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Eplivanserin: Selective 5-HT2A Antagonist for Sleep Research


Eplivanserin (SR-46349), CAS 130579-75-8, is a research compound that acts as a potent, selective, and orally active 5-HT2A receptor antagonist . Its development was focused on the treatment of sleep disorders, specifically insomnia characterized by sleep maintenance difficulties [1]. It is an inverse agonist that, unlike many older sedating drugs, demonstrates a notably clean receptor binding profile with minimal interaction at dopamine, histamine, and adrenergic receptors, making it a key tool in sleep and neuropsychiatric research [2].

Eplivanserin: Unique 5-HT2A Antagonism Profile


Eplivanserin's value proposition is not its absolute potency at the 5-HT2A receptor, but its specific combination of potency, selectivity, and functional profile. Substitution with a generic 5-HT2A antagonist like ketanserin, ritanserin, or volinanserin fails to replicate its unique pharmacodynamic signature. These comparators often carry additional off-target liabilities (e.g., hERG channel inhibition, histamine H1 antagonism) or different functional properties (inverse agonism vs. antagonism) that can drastically alter experimental outcomes [1]. Furthermore, eplivanserin has a documented, dose-dependent clinical efficacy in improving sleep maintenance, a specific behavioral readout not common to all 5-HT2A antagonists [2].

Eplivanserin: Quantitative Differentiation Evidence


5-HT2A over 5-HT2C Receptor Selectivity

Eplivanserin demonstrates >20-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor, a key differentiation point from other 5-HT2A antagonists like ritanserin and ketanserin, which are non-selective or more potent at 5-HT2C. This selectivity is critical for studies where 5-HT2C activation could confound results [1].

Selectivity Receptor Binding Neuropharmacology

Clean Receptor Profile vs. Mirtazapine & Trazodone

In contrast to older sedating drugs like mirtazapine and trazodone, eplivanserin has practically no affinity for dopamine (D2), histamine (H1), and adrenergic (α1/α2) receptors. This clean profile differentiates it from comparators that produce sedation via multiple receptor systems [1].

Off-target Effects Receptor Binding Psychopharmacology

Sleep Maintenance Efficacy vs. Placebo

Eplivanserin's clinical development focused on improving sleep maintenance, a key differentiator from many other 5-HT2A antagonists. In a randomized, double-blind, placebo-controlled Phase II clinical trial, eplivanserin 5 mg/day demonstrated efficacy in improving Polysomnography Wake Time After Sleep Onset (PSG-WASO), a measure of sleep maintenance [1].

Clinical Trial Insomnia Sleep Maintenance

Eplivanserin: High-Impact Research Applications


In Vivo Sleep Architecture & Maintenance Studies

Eplivanserin is the compound of choice for in vivo rodent or non-human primate studies investigating the role of 5-HT2A receptors in sleep-wake regulation, specifically sleep maintenance. Its documented clinical efficacy in improving PSG-WASO provides a strong translational rationale for its use over other 5-HT2A antagonists that lack this specific clinical validation [1].

Clean 5-HT2A Antagonist Pharmacological Studies

For in vitro or ex vivo experiments where a pure 5-HT2A signal is required without confounding off-target activity at histamine, adrenergic, or dopaminergic receptors, eplivanserin is superior to mirtazapine or trazodone. Its selective profile minimizes data noise and simplifies the interpretation of mechanism-of-action studies [2].

5-HT2A vs. 5-HT2C Behavioral Differentiation

The >20-fold selectivity of eplivanserin for 5-HT2A over 5-HT2C makes it a powerful tool for dissecting the specific behavioral or physiological contributions of the 5-HT2A receptor subtype, as opposed to non-selective compounds like ritanserin which may obscure subtype-specific functions [3].

Technical Documentation Hub

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